![molecular formula C6H7NO2 B13547663 1-Azaspiro[3.3]heptane-2,6-dione](/img/structure/B13547663.png)
1-Azaspiro[3.3]heptane-2,6-dione
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Overview
Description
1-Azaspiro[3.3]heptane-2,6-dione is a unique spirocyclic compound characterized by its distinctive structure, which includes a nitrogen atom integrated into a spirocyclic framework. This compound has garnered significant interest in the fields of medicinal chemistry and drug design due to its potential as a bioisostere for piperidine, a common structural motif in many pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azaspiro[3.3]heptane-2,6-dione typically involves a multi-step process. One of the key synthetic routes includes the thermal [2+2] cycloaddition between endocyclic alkenes and chlorosulfonyl isocyanate, resulting in the formation of spirocyclic β-lactams. Subsequent reduction of the β-lactam ring with alane yields the desired this compound .
Industrial Production Methods: Industrial production of this compound can be scaled up using a modular and scalable synthetic approach. This involves the use of borane-based reagents and lithium aluminum hydride for the selective reduction of the lactam derivative formed during the cycloaddition process .
Chemical Reactions Analysis
Types of Reactions: 1-Azaspiro[3.3]heptane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the spirocyclic framework
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base
Major Products Formed:
Oxidation: Formation of spirocyclic ketones or carboxylic acids.
Reduction: Formation of spirocyclic amines.
Substitution: Formation of various substituted spirocyclic derivatives
Scientific Research Applications
Scientific Research Applications
1-Azaspiro[3.3]heptane-2,6-dione is widely applicable in scientific research:
- Chemistry: It serves as a building block in synthesizing complex molecules and as a bioisostere for piperidine in drug design.
- Biology: Its potential as a scaffold in developing biologically active compounds is under investigation.
- Medicine: It is explored for designing new pharmaceuticals, particularly as an alternative to piperidine-containing drugs.
- Industry: It is used in producing specialty chemicals and as an intermediate in synthesizing various industrial compounds.
This compound has gained attention in medicinal chemistry for its unique properties and potential biological activities and has been explored for various pharmacological effects, especially anticancer activity and as a piperidine bioisostere.
Case Studies and Research Findings
- Synthesis of Derivatives: An efficient synthesis route for monosubstituted 1-azaspiro[3.3]heptanes has been demonstrated, expanding the tools for medicinal chemists . This synthesis involves thermal cycloaddition techniques that enhance the accessibility of these compounds for biological testing .
- In Vivo Studies: Preliminary in vivo studies have shown that certain derivatives retain anesthetic properties similar to established drugs like bupivacaine, suggesting potential applications in pain management.
- Patent Landscape: The azaspiro motif has appeared in numerous patents and research articles, showing its increasing importance in drug discovery programs aimed at developing new therapeutics with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-Azaspiro[3.3]heptane-2,6-dione involves its interaction with molecular targets and pathways similar to those of piperidine. The nitrogen atom in the spirocyclic framework can participate in hydrogen bonding and other interactions with biological targets, thereby modulating their activity. This compound can mimic the structural and electronic properties of piperidine, making it a valuable tool in drug design .
Comparison with Similar Compounds
1-Azaspiro[3.3]heptane-2,6-dione can be compared with other similar compounds, such as:
2-Azaspiro[3.3]heptane: Another spirocyclic compound used as a bioisostere for piperidine.
1-Oxa-2,6-diazaspiro[3.3]heptane:
Piperidine: A widely used heterocyclic compound in medicinal chemistry.
Uniqueness: this compound is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties and biological activity. Its ability to mimic piperidine while offering potential advantages in terms of metabolic stability and lipophilicity makes it a valuable compound in various research and industrial applications .
Biological Activity
1-Azaspiro[3.3]heptane-2,6-dione is a structural motif that has garnered attention in medicinal chemistry due to its unique properties and potential biological activities. This compound, along with its derivatives, has been investigated for various pharmacological effects, particularly in the realm of anticancer activity and as a piperidine bioisostere.
Structural Characteristics
This compound features a spirocyclic structure characterized by two fused rings, which can influence its interaction with biological targets. The presence of the carbonyl groups at positions 2 and 6 contributes to its reactivity and potential biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to the azaspiro framework. For instance, a series of derivatives based on 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione demonstrated significant cytotoxic effects against several cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
11b | A549 (lung) | 0.18 |
11h | A549 (lung) | 0.19 |
11d | MDA-MB-231 | 0.08 |
11h | MDA-MB-231 | 0.08 |
11k | MDA-MB-231 | 0.09 |
11h | HeLa (cervical) | 0.15 |
11k | HeLa (cervical) | 0.14 |
12c | HeLa (cervical) | 0.14 |
These results indicate that certain derivatives possess potent antiproliferative activities, making them promising candidates for further development in cancer therapy .
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.
Pharmacological Applications
Beyond its anticancer potential, the azaspiro framework has been explored as a piperidine mimic in drug design. The unique structural features allow it to act as a bioisostere for piperidines, which are prevalent in many therapeutic agents. This has led to increased interest in synthesizing various derivatives for potential use in treating pain and other conditions .
Case Studies and Research Findings
- Synthesis of Derivatives : A notable study demonstrated an efficient synthesis route for monosubstituted 1-azaspiro[3.3]heptanes, expanding the toolkit available for medicinal chemists . This synthesis involved thermal cycloaddition techniques that enhance the accessibility of these compounds for biological testing.
- In Vivo Studies : Preliminary in vivo studies have shown that certain derivatives retain anesthetic properties similar to established drugs like bupivacaine, indicating their potential application in pain management .
- Patent Landscape : The azaspiro motif has appeared in numerous patents and research articles, reflecting its growing significance in drug discovery programs aimed at developing new therapeutics with improved efficacy and safety profiles .
Properties
IUPAC Name |
1-azaspiro[3.3]heptane-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-4-1-6(2-4)3-5(9)7-6/h1-3H2,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOQBHRCIRWHSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC12CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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